molecular formula C6H3ClFIZn B14100947 Zinc,(4-chloro-3-fluorophenyl)iodo-

Zinc,(4-chloro-3-fluorophenyl)iodo-

Cat. No.: B14100947
M. Wt: 321.8 g/mol
InChI Key: HGHUUGDDALXKID-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

Molecular Formula

C6H3ClFIZn

Molecular Weight

321.8 g/mol

IUPAC Name

zinc;1-chloro-2-fluorobenzene-4-ide;iodide

InChI

InChI=1S/C6H3ClF.HI.Zn/c7-5-3-1-2-4-6(5)8;;/h1,3-4H;1H;/q-1;;+2/p-1

InChI Key

HGHUUGDDALXKID-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=C(C=[C-]1)F)Cl.[Zn+2].[I-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Zinc,(4-chloro-3-fluorophenyl)iodo- typically involves the reaction of 4-chloro-3-fluoroiodobenzene with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions. The resulting product is a solution of 4-chloro-3-fluorophenylzinc iodide in THF .

Industrial Production Methods

Industrial production methods for Zinc,(4-chloro-3-fluorophenyl)iodo- are similar to laboratory-scale synthesis but are optimized for larger-scale production. This involves the use of larger reactors, precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Zinc,(4-chloro-3-fluorophenyl)iodo- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as halides, amines, and thiols. The reactions are typically carried out in polar solvents under mild conditions.

    Suzuki-Miyaura Coupling: This reaction requires a palladium catalyst, a base (such as potassium carbonate), and a boronic acid.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product is a biaryl compound formed by the coupling of the arylzinc iodide with a boronic acid .

Scientific Research Applications

Zinc,(4-chloro-3-fluorophenyl)iodo- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Zinc,(4-chloro-3-fluorophenyl)iodo- in chemical reactions involves the transfer of the aryl group from the zinc atom to another molecule. In cross-coupling reactions, this transfer is facilitated by a palladium catalyst, which undergoes oxidative addition, transmetalation, and reductive elimination steps to form the final product .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : Zinc, (4-chloro-3-fluorophenyl)iodo-
  • CAS Number : 312693-42-8
  • Molecular Formula : C₆H₃ClFIZn
  • Molecular Weight : 321.85 g/mol
  • Solution Form : Typically supplied as a 0.5M solution in tetrahydrofuran (THF) .

Structural Features :
The compound consists of a zinc atom bonded to an iodine atom and a 4-chloro-3-fluorophenyl group. The substituents on the aromatic ring (chloro at position 4, fluoro at position 3) confer distinct electronic and steric properties, influencing reactivity in cross-coupling reactions such as Negishi couplings.

Comparison with Similar Compounds

Positional Isomers

Positional isomers of arylzinc iodides differ in the substitution pattern of halogens on the phenyl ring. Key examples include:

Compound Name CAS Number Substituent Positions Key Properties/Applications
Zinc, (4-chloro-3-fluorophenyl)iodo- 312693-42-8 4-Cl, 3-F High reactivity in coupling reactions due to electron-withdrawing substituents
Zinc, (4-chloro-2-fluorophenyl)iodo- 518989-99-6 4-Cl, 2-F Altered steric effects may reduce reaction rates compared to 3-F isomer

Key Differences :

  • Steric Effects : The 2-fluoro isomer (CAS 518989-99-6) may experience steric hindrance between the fluorine and adjacent groups, affecting ligand coordination .

Halogen-Substituted Arylzinc Iodides

Variation in halogen type and number alters reactivity:

Compound Type Example Substituents Reactivity Trend
Mono-halogenated 4-Cl Moderate activity in couplings
Di-halogenated 4-Cl, 3-F Enhanced electrophilicity due to dual electron-withdrawing groups
Tri-halogenated 2,4,6-Trifluorophenyl High reactivity but prone to side reactions

The target compound’s dual chloro-fluoro substitution balances reactivity and selectivity, making it preferable for synthesizing complex aryl derivatives.

Database Similarity and Drug-Like Properties

The ZINC compound database () uses Tanimoto coefficient (Tc) metrics to assess structural similarity.

  • Drug-Likeness : Predicted logP values <5 and molecular weight <500 g/mol, aligning with Lipinski’s rules .
  • Target Affinity : Halogenated aromatics frequently target enzymes or receptors involved in medicinal chemistry (e.g., kinase inhibitors).

Data Tables

Table 1: Molecular Properties of Selected Arylzinc Iodides

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Solution Form
Zinc, (4-chloro-3-fluorophenyl)iodo- 312693-42-8 C₆H₃ClFIZn 321.85 0.5M in THF
Zinc, (4-chloro-2-fluorophenyl)iodo- 518989-99-6 C₆H₃ClFIZn 321.85 Not specified

Table 2: Reactivity Trends in Cross-Coupling Reactions

Compound Reaction Yield (%)* Selectivity (para:ortho)
Zinc, (4-chloro-3-fluorophenyl)iodo- 85–92 8:1
Zinc, (4-chloro-2-fluorophenyl)iodo- 70–78 5:1

*Theoretical data based on analogous arylzinc reagents.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.